3-Bromo-5-iodo-N-isobutylbenzamide
Description
3-Bromo-5-iodo-N-isobutylbenzamide is a halogenated benzamide derivative characterized by a benzene ring substituted with bromine (Br) at position 3 and iodine (I) at position 5. The amide nitrogen is functionalized with an isobutyl group (–CH₂CH(CH₃)₂), contributing to its distinct physicochemical and biological properties. Its synthesis likely involves halogenation and amidation steps, analogous to methods described for related brominated benzamides .
Properties
IUPAC Name |
3-bromo-5-iodo-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrINO/c1-7(2)6-14-11(15)8-3-9(12)5-10(13)4-8/h3-5,7H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSNSCBPYYQSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=CC(=C1)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodo-N-isobutylbenzamide typically involves a multi-step process. One common method starts with the halogenation of a benzene derivative to introduce the bromine and iodine atoms. This can be achieved through electrophilic aromatic substitution reactions using bromine and iodine reagents under controlled conditions. The resulting halogenated benzene is then subjected to amidation with isobutylamine to form the final benzamide compound.
Industrial Production Methods
Industrial production of 3-Bromo-5-iodo-N-isobutylbenzamide may involve large-scale halogenation and amidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The choice of solvents, catalysts, and reaction conditions is critical to achieving high purity and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-iodo-N-isobutylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to changes in the oxidation state of the halogen atoms or the amide group.
Coupling Reactions: The presence of halogen atoms makes the compound suitable for cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
3-Bromo-5-iodo-N-isobutylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated benzamides on biological systems.
Medicine: Research into the pharmacological properties of 3-Bromo-5-iodo-N-isobutylbenzamide may lead to the development of new therapeutic agents.
Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-iodo-N-isobutylbenzamide involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The isobutyl group may enhance the compound’s lipophilicity, affecting its cellular uptake and distribution. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-bromo-5-iodo-N-isobutylbenzamide with structurally related compounds from the provided evidence, focusing on substituent effects, aromatic systems, and functional groups.
Substituent Effects: Halogens and Alkyl Chains
- Halogen Diversity: Unlike brominated analogs (e.g., 2-amino-5-bromo-N-cyclohexyl benzamide in ), the target compound incorporates both bromine and iodine.
- Amide Nitrogen Substituents: The isobutyl group in the target compound contrasts with cyclohexyl () or benzyl () substituents.
Aromatic System Modifications
- Benzamide vs. Furamide : lists 5-bromo-N-isobutyl-2-furamide, which replaces the benzene ring with a furan. The furan’s oxygen atom introduces electron-rich regions, enhancing reactivity in electrophilic substitutions compared to the benzene core in the target compound. This difference could alter metabolic stability or interaction with π-π stacking motifs in proteins .
- Isoindole Derivatives: 3-Bromo-N-(1,3-dioxo-isoindol-5-yl)benzamide () features a planar isoindole moiety, enabling stronger aromatic stacking interactions compared to the non-planar isobutyl group in the target compound. This structural divergence may affect binding to flat enzymatic active sites .
Table 1: Comparative Analysis of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
